REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][N:11](CC=C)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1C(=O)CC(=O)N(C)C1=O.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl>C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][NH:11][CH2:12]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7.8.9|
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Name
|
|
Quantity
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22.2 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1C2CN(CC1CC2)CC=C
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Name
|
|
Quantity
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21.5 g
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Type
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reactant
|
Smiles
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CN1C(=O)N(C(=O)CC1=O)C
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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5 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The aqueous acidic layer was separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×150 mL)
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2CNCC1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |